molecular formula C18H18ClN3O2S B2580565 4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-1H-indole CAS No. 256458-64-7

4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-1H-indole

Cat. No. B2580565
CAS RN: 256458-64-7
M. Wt: 375.87
InChI Key: WHQYCKQDRFLWRV-UHFFFAOYSA-N
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Description

4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-1H-indole , also known by its chemical structure, is a novel compound synthesized through a three-step protocol. It exhibits promising antibacterial activity and belongs to the class of 1,2,4-triazoles with a piperazine moiety . The incorporation of piperazine rings in biologically active compounds has been widely explored due to their positive impact on pharmacokinetic properties .


Synthesis Analysis

The compound is obtained via a four-step synthesis, as depicted in Scheme 1 . The initial step involves the preparation of the 1,2,4-triazole derivative, which is a straightforward and efficient procedure . Further steps lead to the formation of the target compound.


Molecular Structure Analysis

The molecular formula of This compound is C₁₅H₂₀ClN₃O₃S , with an average mass of 357.856 Da . The compound’s structure has been confirmed through various techniques, including HRMS , IR , and 1H/13C NMR experiments .


Chemical Reactions Analysis

The synthesis involves a Mannich reaction, a versatile method for incorporating piperazine moieties into biologically active compounds . The specific reactions and intermediates are detailed in the literature.

properties

IUPAC Name

4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c19-14-4-6-15(7-5-14)25(23,24)22-12-10-21(11-13-22)18-3-1-2-17-16(18)8-9-20-17/h1-9,20H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQYCKQDRFLWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2C=CN3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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